molecular formula C15H14N4O2 B2829001 N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775348-24-7

N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2829001
CAS RN: 1775348-24-7
M. Wt: 282.303
InChI Key: WWGHRWQJCNUZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Scientific Research Applications

Antiviral Applications

A study by Hebishy et al. (2020) introduced a novel route for synthesizing benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles, demonstrating significant anti-influenza A virus (subtype H5N1) activities. The synthesized compounds were found to possess notable antiviral activities against bird flu influenza (H5N1), with viral reduction ranging from 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Applications

Research by Senthilkumar et al. (2021) focused on synthesizing a new organic compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid. The compound was evaluated for its anticancer activity against MDA-MB-231 breast cancer cells, showcasing its potential as a therapeutic agent (Senthilkumar, Umarani, & Satheesh, 2021).

Antibacterial and Antifungal Applications

A study by Hassan (2013) synthesized a series of 2-pyrazolines from α,β-unsaturated ketones, which were then evaluated for their antibacterial activity against various organisms, including E. coli and S. aureus, as well as antifungal activity against C. albicans. The study highlights the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Additional Chemical Synthesis and Applications

The synthesis and characterization of various pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential applications in pharmacology and material science. For instance, the synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation strategies has opened avenues for creating functionalized derivatives with potential utility in various scientific domains (Board et al., 2009).

properties

IUPAC Name

N-benzyl-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-9-19-13(15(21)17-10)7-12(18-19)14(20)16-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGHRWQJCNUZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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